molecular formula C17H19N3O4S B11022885 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine CAS No. 16264-09-8

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B11022885
CAS No.: 16264-09-8
M. Wt: 361.4 g/mol
InChI Key: SYVCJFNSTBNTRR-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C17H19N3O4S and a molecular weight of 361.423 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrophenylpiperazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: The major product is 1-[(4-Methylphenyl)sulfonyl]-4-(4-aminophenyl)piperazine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl and a nitro group allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

16264-09-8

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C17H19N3O4S/c1-14-2-8-17(9-3-14)25(23,24)19-12-10-18(11-13-19)15-4-6-16(7-5-15)20(21)22/h2-9H,10-13H2,1H3

InChI Key

SYVCJFNSTBNTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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